molecular formula C15H17N5O3S B2834987 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034290-75-8

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No. B2834987
CAS RN: 2034290-75-8
M. Wt: 347.39
InChI Key: YZBMPBLSPPUWCI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrazole rings, and the introduction of the sulfonamide group. One possible method for the synthesis of pyrazole derivatives involves the condensation of acetylacetone and hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make this compound soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Research on pyridine-pyrazole compounds, including those similar in structure to the specified compound, has demonstrated their effectiveness in inhibiting the corrosion of steel in acidic environments. Such compounds act primarily as cathodic inhibitors, with their efficiency increasing with concentration, demonstrating their potential utility in protecting metal surfaces from corrosive damage (Bouklah et al., 2005).

Antibacterial Activity

Sulfonamide derivatives have been synthesized with the aim of creating new antibacterial agents. These compounds have shown promising results in inhibiting the growth of various bacterial strains, highlighting the potential of sulfonamide derivatives in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide Hybrids

Sulfonamides form a significant class of drugs due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. Research into sulfonamide hybrids has led to the development of compounds combining sulfonamide with various other pharmacologically active scaffolds, offering a pathway to new therapeutic agents (Ghomashi et al., 2022).

Electronic Effects in Heterodimetallic Complexes

Studies on compounds containing sulfonamide groups have explored their unique electronic effects in optically and magnetically active self-assembled heterodimetallic complexes. These findings underscore the importance of sulfonamide derivatives in the development of materials with potential applications in optics and magnetism (Edder et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, some pyrazole derivatives are known to be toxic and should be handled with care .

properties

IUPAC Name

3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-7-12-4-5-16-14(6-12)13-8-17-20(3)9-13/h4-6,8-9,18H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBMPBLSPPUWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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